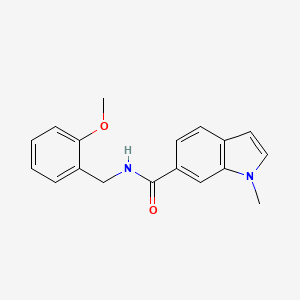

N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-methylindole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-20-10-9-13-7-8-14(11-16(13)20)18(21)19-12-15-5-3-4-6-17(15)22-2/h3-11H,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYGXRLUTYMPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide typically involves several steps:

Formation of the Indole Core: The indole core can be synthesized through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.

Carboxamide Formation: The carboxamide group can be introduced through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products:

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of N-(2-methoxybenzyl)-1-methyl-1H-indole-6-amine.

Substitution: Introduction of various functional groups onto the indole ring.

Scientific Research Applications

Synthesis Methodologies

The synthesis of N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide can be approached using several established methods:

1. Classical Synthetic Routes

Traditional methods for synthesizing indole derivatives often involve cyclization reactions or modifications of existing indole structures. Techniques such as the Bartoli indole synthesis or the use of Brønsted acids for catalysis have been explored extensively in literature .

2. Modern Techniques

Recent advancements include rhodaelectro-catalyzed reactions that enhance yield and selectivity in synthesizing complex indole derivatives. These modern techniques leverage electrochemical methods to facilitate reactions under milder conditions, potentially reducing by-products and improving overall efficiency .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance its binding affinity to these targets, while the indole core can participate in various biochemical interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism in Indole Carboxamides

- N-(Benzoylphenyl)-5-Substituted-1H-Indole-2-Carboxamides (): These derivatives feature the carboxamide group at the 2-position of the indole ring, unlike the 6-position in the target compound. The 5-methoxy or 5-chloro substituents in these analogs enhance lipid-lowering activity in preclinical models, suggesting that both carboxamide position and indole substitution significantly influence pharmacological outcomes .

- N-(2-Hydroxyphenyl)-1-(4-Methoxybenzyl)-1H-Indole-6-Carboxamide (): Shares the 6-carboxamide position but differs in the benzyl group (4-methoxy vs. 2-methoxy) and the amide substituent (2-hydroxyphenyl vs. 2-methoxybenzyl).

Substitutions on the Benzyl Group

- N-(2-(Methylthio)phenyl)-1-(4-Methoxybenzyl)-1H-Indole-6-Carboxamide (): Replaces the 2-methoxybenzyl group with a 4-methoxybenzyl and introduces a methylthio group on the amide nitrogen. The methylthio moiety increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility .

Data Table: Key Structural and Functional Differences

Biological Activity

N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole derivative class, which is known for diverse biological activities. The structure can be characterized as follows:

| Property | Details |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 269.32 g/mol |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating cellular signaling pathways. For instance, it has been suggested that the compound may influence serotonin receptors, impacting neurotransmission and potentially offering therapeutic benefits in mood disorders.

1. Antimicrobial Activity

Research indicates that indole derivatives exhibit antimicrobial properties against various pathogens. This compound has shown promising results in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were significantly lower than those for many standard antibiotics, indicating a strong potential for development as an antimicrobial agent .

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The cytotoxicity was evaluated using IC values, where lower values indicate higher potency. For example, this compound exhibited an IC value of 0.65 µM against MCF-7 cells, showcasing its potential as an anticancer therapeutic agent .

3. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer. This compound has demonstrated significant antioxidant activity in vitro, scavenging free radicals effectively and reducing lipid peroxidation levels .

Case Studies

Several studies have focused on the biological evaluation of indole derivatives similar to this compound:

- Study on Antimicrobial Activity : A comparative study evaluated the efficacy of various indole derivatives against S. aureus and E. coli. The findings indicated that compounds with methoxy substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

- Cancer Cell Line Evaluation : Another study assessed the cytotoxic effects of several indole derivatives on different cancer cell lines, revealing that those with specific structural modifications (like methoxy groups) showed improved selectivity and potency against targeted cancer types .

Q & A

Q. What are the optimized synthetic routes for N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. Key steps include:

- Amide Coupling : Using reagents like EDC·HCl and HOBt with DIPEA in anhydrous DMF to link the indole-carboxylic acid moiety to the methoxybenzylamine derivative .

- Substituent Introduction : Bromination or fluorination at specific positions (e.g., indole C-5 or C-7) may require controlled conditions (e.g., NaH/THF for alkylation) .

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or preparative HPLC ensures >95% purity .

Optimization focuses on temperature (reflux vs. room temperature), solvent polarity, and catalyst stoichiometry to minimize side products. For example, excess DIPEA improves coupling efficiency, while slow reagent addition reduces dimerization .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming its identity?

Structural confirmation relies on:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for indole and methoxybenzyl groups), methoxy singlet (δ ~3.8 ppm), and carboxamide carbonyl (δ ~165 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching C₁₉H₁₉N₂O₂) .

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

Initial screening includes:

- Enzyme Inhibition Assays : Test affinity for targets like kinases or cannabinoid receptors using fluorescence polarization or radioligand binding .

- Cell-Based Viability Assays : Dose-response studies (e.g., IC₅₀ in cancer cell lines) with controls for cytotoxicity .

- Solubility/Stability Tests : Use HPLC-UV to monitor degradation in simulated gastric fluid or liver microsomes .

Advanced Research Questions

Q. How can computational modeling guide the structural optimization of this compound for enhanced target binding affinity?

- Molecular Docking : Predict binding modes to receptors (e.g., CB1/CB2) using software like AutoDock Vina. Focus on optimizing methoxybenzyl interactions with hydrophobic pockets .

- MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100+ ns to identify residues critical for binding .

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ) with activity to prioritize derivatives .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- ADME Profiling : Measure bioavailability (e.g., plasma AUC via LC-MS/MS) and tissue distribution to identify absorption barriers .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., O-demethylation or glucuronidation) that reduce activity .

- Protein Binding Studies : Equilibrium dialysis to assess serum albumin binding, which may limit free drug concentration .

Q. How does the methoxybenzyl group influence the compound's metabolic stability compared to other substituents?

- Comparative Metabolism Studies : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Methoxy groups often slow CYP450-mediated oxidation compared to hydroxyl or methyl groups .

- Isotope Labeling : Use deuterated methoxy analogs to track metabolic pathways and identify vulnerable sites .

- Stability in Biological Matrices : Measure half-life in plasma vs. PBS; methoxy groups may reduce esterase-mediated hydrolysis .

Q. What analytical techniques are employed to quantify the compound in complex biological matrices during pharmacokinetic studies?

- LC-MS/MS : MRM transitions (e.g., m/z 347→205 for quantification) with deuterated internal standards for precision .

- Sample Preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) to isolate the compound from plasma/tissue homogenates .

- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), accuracy (±15%), and matrix effect assessments .

Note on Contradictions :

and suggest the methoxybenzyl group enhances receptor binding, while implies it may reduce metabolic stability. Researchers should balance target affinity with pharmacokinetic optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.